Molecular Topology Differentiation vs. PI3Kα Inhibitor 2 (CAS 371943-05-4) — Distinct Scaffold, Distinct Target Profile
CAS 2035008-19-4 shares the identical molecular formula (C₁₆H₁₅N₃O₂S, MW 313.38) with PI3Kα Inhibitor 2 (CAS 371943-05-4), a known potent PI3K inhibitor, but differs in the connectivity of the heterocyclic substituents around the acrylamide core [1]. While PI3Kα Inhibitor 2 has reported IC₅₀ values of 2 nM against PI3K p110α with selectivity over p110β (IC₅₀ = 16 nM), p110γ (IC₅₀ = 660 nM), and PI3K C2β (IC₅₀ = 220 nM) , the distinct regioisomeric topology of CAS 2035008-19-4—featuring an unusual N-(2-(pyrazol-1-yl)-2-(thiophen-2-yl)ethyl) substitution pattern—is expected to produce a fundamentally different kinase selectivity fingerprint . Public bioactivity data for CAS 2035008-19-4 are not yet available, but scaffold-level analysis confirms these are non-interchangeable compounds.
| Evidence Dimension | Molecular scaffold topology and kinase inhibition profile |
|---|---|
| Target Compound Data | C₁₆H₁₅N₃O₂S; N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide substitution pattern; no public bioactivity data available |
| Comparator Or Baseline | PI3Kα Inhibitor 2 (CAS 371943-05-4): C₁₆H₁₅N₃O₂S (identical MF); IC₅₀ p110α = 2 nM, p110β = 16 nM, p110γ = 660 nM, PI3K C2β = 220 nM |
| Quantified Difference | Regioisomeric scaffold divergence; target selectivity profile predicted to be non-overlapping based on distinct heterocycle attachment topology |
| Conditions | In vitro enzyme inhibition assays (ADP-Glo Kinase Assay format for comparator) |
Why This Matters
Procurement decisions must treat these as distinct chemical entities despite identical molecular formula, as PI3Kα Inhibitor 2 cannot serve as a functional substitute for CAS 2035008-19-4 in screening campaigns targeting different kinase or non-kinase biological space.
- [1] PubChem. (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide. Compound Summary. View Source
